3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one

Lipophilicity Drug-likeness ADME prediction

3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one (CAS 1105192-22-0) is a 3-substituted 2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative bearing a 2-(pyridin-4-yl)ethyl group at the N-3 position. Its computed physicochemical properties include a molecular weight of 238.3 g/mol, XLogP of 1.7, topological polar surface area (TPSA) of 90.6 Ų, four hydrogen bond acceptor sites, zero hydrogen bond donors, and three rotatable bonds.

Molecular Formula C10H10N2OS2
Molecular Weight 238.3 g/mol
CAS No. 1105192-22-0
Cat. No. B1416135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS1105192-22-0
Molecular FormulaC10H10N2OS2
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)CCC2=CC=NC=C2
InChIInChI=1S/C10H10N2OS2/c13-9-7-15-10(14)12(9)6-3-8-1-4-11-5-2-8/h1-2,4-5H,3,6-7H2
InChIKeyGZDMOZZJDFUYIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one (CAS 1105192-22-0): Procurement-Relevant Physicochemical and Structural Profile


3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one (CAS 1105192-22-0) is a 3-substituted 2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative bearing a 2-(pyridin-4-yl)ethyl group at the N-3 position. Its computed physicochemical properties include a molecular weight of 238.3 g/mol, XLogP of 1.7, topological polar surface area (TPSA) of 90.6 Ų, four hydrogen bond acceptor sites, zero hydrogen bond donors, and three rotatable bonds [1]. The compound is catalogued as a research chemical and screening compound by multiple vendors including Life Chemicals (product F2158-0185) and is listed in the CAS Common Chemistry registry under the alternative name 3-[2-(4-Pyridinyl)ethyl]-2-thioxo-4-thiazolidinone [2][3].

Why Generic Substitution Fails: Structural and Property Differentiation of 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one from N-3 Rhodanine Analogs


The N-3 substituent of 2-thioxo-1,3-thiazolidin-4-one derivatives critically modulates lipophilicity, hydrogen-bonding capacity, and conformational flexibility, all of which govern target binding, solubility, and membrane permeability. Replacing the pyridin-4-ylethyl group with a phenethyl, pyridinylmethyl, or directly-attached pyridinyl substituent alters the XLogP by 0.4–1.3 log units and the PSA by up to 12.9 Ų [1]. Such differences are sufficient to shift a compound across critical drug-likeness thresholds—for instance, the XLogP of 3-(pyridin-3-yl)-2-thioxo-1,3-thiazolidin-4-one is 1.3, versus 1.7 for the target compound, a difference that meaningfully impacts predicted aqueous solubility and passive membrane diffusion . Furthermore, the pyridine nitrogen at the 4-position provides a protonatable site absent in the phenethyl analog, enabling pH-dependent solubility modulation and potential salt formation that is unavailable to the phenyl counterpart [2].

Quantitative Evidence Guide: Head-to-Head Physicochemical and Structural Differentiation of 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one


XLogP Differentiation: 1.4–2.3-fold Lower Lipophilicity than the Phenethyl Analog

The target compound exhibits a computed XLogP of 1.7, which is 0.33 log units lower than the 3-(2-phenylethyl) analog (XLogP 2.03, CAS 3889-20-1) [1]. This difference corresponds to an approximately 2.1-fold lower octanol-water partition coefficient, indicating reduced lipophilicity conferred by the pyridine nitrogen. The 3-(pyridin-3-yl) comparator (XLogP 1.3, CAS 99419-73-5) is 0.4 log units more hydrophilic than the target compound, reflecting the absence of the ethylene linker . LogP values between 1 and 3 are generally considered optimal for oral bioavailability; the target compound's XLogP of 1.7 sits within this range, whereas the phenethyl analog at 2.03 approaches the upper boundary.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: 16.6% Higher PSA than the Phenethyl Analog

The target compound possesses a TPSA of 90.6 Ų, which is 12.9 Ų (16.6%) higher than the 3-(2-phenylethyl) analog (TPSA 77.7 Ų, CAS 3889-20-1) [1]. This increase is attributable to the additional pyridine nitrogen acceptor. The 3-(4-pyridinylmethyl) comparator (CAS 2295-33-2) has an essentially identical TPSA of 90.59 Ų, but with a one-carbon-shorter linker . TPSA values above 90 Ų are associated with reduced passive blood-brain barrier penetration (threshold typically 60–70 Ų for CNS penetration) and reduced Caco-2 permeability, making the target compound more suitable for peripheral target applications compared to the phenethyl analog.

Polar surface area Membrane permeability Blood-brain barrier penetration

Hydrogen Bond Acceptor Count Differentiation: 33% More HBA than the Phenethyl Analog

The target compound has 4 hydrogen bond acceptor (HBA) sites (two carbonyl/thione oxygens, one thione sulfur, one pyridine nitrogen), compared to 3 HBA sites for the 3-(2-phenylethyl) analog which lacks the pyridine nitrogen [1]. The 3-(pyridin-3-yl) comparator also has 3 HBA sites due to the absence of the linker . The additional HBA site in the target compound increases aqueous solubility potential while maintaining zero hydrogen bond donors, a profile associated with reduced P-glycoprotein efflux susceptibility compared to compounds with multiple HBDs.

Hydrogen bonding Solubility Target engagement

Kinase Inhibition Potential: Class-Level Evidence from Rhodanine SAR

The 3-(2-phenylethyl) analog (CAS 3889-20-1) has a reported IC50 of 35,000 nM (35 μM) in a kinase inhibition assay conducted at 37 °C with 15 μM ATP [1]. While no direct binding data are available for the target compound, the rhodanine class is well-established as a privileged scaffold for kinase inhibition, with pyridine-containing rhodanine analogs showing IC50 values as low as 2.7 μM against HepG2 cells in certain contexts [2]. The presence of the 4-pyridyl nitrogen in the target compound provides an additional hydrogen-bonding vector that, based on documented rhodanine SAR, may enhance binding affinity to kinase ATP pockets relative to the phenyl-only analog. However, this inference is class-level only; direct comparative binding data for the target compound are absent from the published literature.

Kinase inhibition Rhodanine SAR Binding affinity

Rotatable Bond and Conformational Flexibility: Identical to Phenethyl Analog, Reduced vs. Directly-Attached Pyridinyl

The target compound has 3 rotatable bonds, matching the 3-(2-phenylethyl) analog (CAS 3889-20-1) but exceeding the 2 rotatable bonds of the 3-(pyridin-3-yl) comparator (CAS 99419-73-5) which lacks the ethylene linker [1]. The additional rotatable bond in the target compound relative to the directly-attached pyridinyl analog increases conformational flexibility, which may impose a higher entropic penalty upon target binding but also enables better conformational adaptation to diverse binding pockets. This property is relevant for fragment-based drug design (FBDD), where the compound is listed in Life Chemicals' building block collection .

Conformational flexibility Entropic binding penalty Ligand efficiency

Commercial Availability and Purity Benchmarking: ≥95% Purity Across Multiple Vendors

The target compound is commercially available from multiple suppliers at ≥95% purity: Life Chemicals (product F2158-0185), Leyan (product 1339160, 95%), and Enamine (via their building block collection) [1]. The 3-(2-phenylethyl) analog (CAS 3889-20-1) is available at 98% purity from certain vendors . The 3-(pyridin-3-yl) analog (CAS 99419-73-5) is available from Enamine at 95% purity [2]. Availability of the target compound from multiple orthogonal suppliers reduces single-supplier procurement risk and enables competitive pricing, unlike more specialized analogs that may be single-sourced.

Procurement Purity Vendor comparison

Recommended Application Scenarios for 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one Based on Verified Evidence


High-Throughput Screening (HTS) Library Enrichment for Kinase and Anti-Infective Targets

The compound's rhodanine core is a validated privileged scaffold with documented kinase inhibition and antibacterial activity across multiple derivatives [1]. Its computed XLogP of 1.7 and TPSA of 90.6 Ų fall within lead-like chemical space, making it suitable for inclusion in HTS libraries targeting kinases, bacterial enoyl-ACP reductase, or other rhodanine-sensitive targets. Procurement for HTS library enrichment is supported by multi-vendor commercial availability at ≥95% purity from Life Chemicals and Enamine [2]. Note that direct potency data for this specific compound are absent; screening results must be generated de novo.

Structure-Activity Relationship (SAR) Studies on N-3 Substituent Effects in Rhodanine-Based Inhibitors

The compound serves as a key comparator in SAR series exploring the impact of pyridinyl versus phenyl N-3 substitution on lipophilicity, solubility, and target binding. Its 0.33 log unit lower XLogP and 16.6% higher TPSA compared to the phenethyl analog [1] provide a measurable physicochemical gradient for probing structure-property relationships in lead optimization. The pyridine nitrogen at the 4-position offers an additional HBA site and a potential salt-forming handle absent in phenyl analogs [2].

Fragment-Based Drug Discovery (FBDD) and Building Block-Driven Library Synthesis

With a molecular weight of 238.3 and 3 rotatable bonds, the compound sits at the boundary between fragment and lead-like space. It is explicitly catalogued in Life Chemicals' Building Block collection (F2158-0185), designed for analog synthesis and SAR exploration in FBDD campaigns [1]. The ethylene linker between the rhodanine core and the pyridine ring provides conformational flexibility with a 50% higher rotatable bond count than directly-attached pyridinyl analogs [2], enabling diverse binding conformations in fragment growing strategies.

ADME Property Benchmarking in Analog Series with Differing N-3 Substituents

The compound's computed property profile (XLogP 1.7, TPSA 90.6, 4 HBA, 0 HBD) makes it a useful reference point for benchmarking experimental ADME parameters (solubility, permeability, metabolic stability) against its phenethyl, pyridinylmethyl, and pyridin-3-yl analogs. The systematic variation in lipophilicity (XLogP range: 1.3–2.03 across the series) and HBA count (3–4) [1] provides a coherent dataset for building predictive ADME models applicable to broader rhodanine-based chemical series.

Quote Request

Request a Quote for 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.